3-(Triphenylstannyl)phenol
Description
Overview of Organotin Compounds: Structural Diversity and Fundamental Reactivity
Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon (Sn-C) bond. rjpbcs.com The tin atom can exist in two primary oxidation states, +II and +IV, with organotin(IV) compounds being significantly more stable and common. rjpbcs.com The fundamental structure of organotin(IV) compounds is represented by the formula RnSnX4-n, where 'R' is an organic group and 'X' is an anionic residue. rjpbcs.com This formulation allows for four main classes: mono-, di-, tri-, and tetraorganotins, each exhibiting distinct properties and applications. rjpbcs.com
The structural diversity of organotin compounds is a key feature, arising from the flexibility in coordination numbers and geometries around the tin atom. tandfonline.com While tetraorganotins typically adopt a tetrahedral geometry, organotin halides and other derivatives with electronegative groups can expand their coordination number beyond four, leading to five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. rjpbcs.comwikipedia.org This hypercoordination is a notable characteristic that distinguishes tin from its lighter group 14 counterpart, carbon. wikipedia.org
The reactivity of organotin compounds is largely dictated by the nature of the organic and anionic groups attached to the tin center. The tin in organotin(IV) cations acts as a Lewis acid, with its strength varying based on the number of organic substituents. rjpbcs.com This Lewis acidity allows them to react with various Lewis bases. rjpbcs.com A cornerstone of their synthetic utility is the Stille coupling reaction, a versatile cross-coupling method for forming carbon-carbon bonds. numberanalytics.com
Significance of Aryl-Tin Bonds in Modern Organic and Materials Chemistry
Arylstannanes, organotin compounds featuring a direct bond between a tin atom and an aryl group, are highly valuable intermediates in contemporary organic synthesis. sioc-journal.cn The aryl-tin bond provides a stable yet reactive handle for the construction of complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. sioc-journal.cnresearchgate.net The Stille coupling, for instance, utilizes arylstannanes to transfer aryl groups to organic halides or triflates, a process that has become indispensable in the synthesis of pharmaceuticals, natural products, and functional materials. numberanalytics.comchemrxiv.org
The utility of arylstannanes extends into materials science, where they serve as precursors for the synthesis of conjugated polymers and other advanced materials with specific electronic and optical properties. sioc-journal.cnnumberanalytics.com The ability to introduce a wide variety of functional groups onto the aryl ring of the stannane (B1208499) allows for fine-tuning of the resulting material's characteristics. rsc.org Furthermore, the cleavage of aryl-tin bonds by electrophiles, such as elemental fluorine, provides a route for the synthesis of aryl fluorides, which are important in medicinal chemistry. cdnsciencepub.com
Unique Chemical Attributes of Phenolic Functionalities in Organometallic Systems
The presence of a phenolic hydroxyl (-OH) group in an organometallic compound imparts a unique set of chemical properties. Phenols are more acidic than typical alcohols, with pKa values generally falling between 10 and 12. wikipedia.org This acidity allows the phenolic proton to be readily removed, generating a phenoxide that can act as a potent nucleophile or a ligand for a metal center. windows.net
In organometallic chemistry, the phenolic group can participate in several key ways. It can remain as a free hydroxyl group, influencing the molecule's polarity and hydrogen-bonding capabilities. nih.gov Alternatively, it can be deprotonated to form a metal-phenoxide bond, a common motif in many catalytic and structural organometallic systems. scirp.org The phenolic oxygen, being a hard donor, can coordinate to a metal center, and in some cases, the aryl ring itself can undergo ortho-metalation, where a C-H bond ortho to the hydroxyl group is activated and replaced by a metal-carbon bond. rsc.orgmsu.edu This dual reactivity of the phenolic group—as both a proton donor and a potential ligand—makes it a versatile component in the design of complex organometallic molecules. nih.govgrafiati.com
Research Landscape of 3-(Triphenylstannyl)phenol within Organotin Chemistry
The reactivity of 3-(Triphenylstannyl)phenol is also a subject of study. The presence of both the triphenylstannyl group and the phenolic hydroxyl group on the same aromatic ring allows for a range of chemical transformations. For example, the tin-carbon bond can participate in cross-coupling reactions, while the phenolic group can be derivatized or used to coordinate to other metal centers. nih.govresearchgate.net This dual functionality makes it a potentially useful building block in the synthesis of more complex, multifunctional molecules. While specific research on 3-(Triphenylstannyl)phenol itself is not extensively documented in readily available literature, studies on analogous triphenyltin (B1233371) compounds with phenolic or carboxylate ligands provide a framework for understanding its potential properties and reactivity. upce.czuzh.ch
Interactive Data Table: Properties of Selected Organotin Compounds
| Compound Name | Formula | Melting Point (°C) | Key Feature |
| Triphenyltin acetate | C20H18O2Sn | 124-126 | Off-white crystalline solid. |
| Triphenyltin chloride | C18H15ClSn | 103-106 | White crystalline solid. |
| Triphenyltin hydroxide | C18H16OSn | 124-126 | Off-white powder. |
| Fenbutatin oxide | C60H78OSn2 | 138-139 | White crystalline solid. |
Properties
CAS No. |
115985-13-2 |
|---|---|
Molecular Formula |
C24H20OSn |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
3-triphenylstannylphenol |
InChI |
InChI=1S/C6H5O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-2,4-5,7H;3*1-5H; |
InChI Key |
TUOSUTUAJPRWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Triphenylstannyl Phenol and Analogous Arylstannylphenols
Direct Stannylation Approaches to Aryl-Tin Bond Formation
The direct formation of a carbon-tin (C-Sn) bond on an aromatic ring is a common and effective method for preparing arylstannanes. This can be achieved through several powerful catalytic and stoichiometric organometallic reactions.
Palladium-catalyzed cross-coupling reactions, most notably the Stille reaction and its variants, are cornerstones in the synthesis of arylstannanes. wikipedia.orgsioc-journal.cn These reactions typically involve the coupling of an aryl halide or triflate with a distannane or a stannyl (B1234572) halide in the presence of a palladium catalyst. researchgate.netresearchgate.net For the synthesis of a compound like 3-(triphenylstannyl)phenol, a plausible starting material would be 3-bromophenol (B21344) or 3-iodophenol, where the phenolic hydroxyl group is often protected to prevent interference with the catalytic cycle.
The reaction mechanism of the Stille coupling involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the arylstannane and regenerate the catalyst. wikipedia.org A variety of palladium sources and ligands can be employed to optimize the reaction, with electron-rich and bulky phosphine (B1218219) ligands often enhancing catalytic activity. researchgate.net Solvent-free conditions have also been developed, offering a more environmentally friendly approach. researchgate.net
Table 1: Examples of Palladium-Catalyzed Synthesis of Arylstannanes
| Aryl Halide/Triflate | Stannylating Reagent | Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromoacetophenone | Hexabutyldistannane (Bu₃Sn)₂ | Pd(PPh₃)₄ | Toluene | 85 |
| 3-Iodoanisole | Hexamethyldistannane (Me₃Sn)₂ | PdCl₂(PPh₃)₂ | THF | 92 |
| 4-Triflyloxybenzonitrile | Tributyltin Chloride | Pd(OAc)₂/PCy₃ | Dioxane | 78 |
This table presents representative data compiled from various sources on palladium-catalyzed stannylation reactions.
Classic organometallic methods utilizing organolithium or Grignard reagents remain highly effective for the synthesis of arylstannanes. sioc-journal.cnuu.nl These reactions involve the formation of an aryl organometallic species, which then acts as a nucleophile, attacking an electrophilic tin reagent such as triphenyltin (B1233371) chloride (Ph₃SnCl).
To synthesize 3-(triphenylstannyl)phenol via this route, one would typically start with a protected 3-halophenol, for instance, 3-bromoanisole. This starting material can be converted to the corresponding Grignard reagent (3-(methoxyphenyl)magnesium bromide) by reaction with magnesium metal, or to an organolithium reagent by lithium-halogen exchange with an alkyllithium reagent like n-butyllithium. arkat-usa.orgumich.edu The subsequent reaction with triphenyltin chloride would yield 3-(triphenylstannyl)anisole, which can then be deprotected (e.g., using BBr₃) to afford the final product, 3-(triphenylstannyl)phenol. The use of Grignard reagents is a common industrial method for preparing organotin compounds. lupinepublishers.com
Table 2: Synthesis of Arylstannanes via Organometallic Reagents
| Aryl Precursor | Organometallic Reagent | Tin Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| Bromobenzene | Phenylmagnesium bromide | SnCl₄ | Tetraphenyltin | >90 uu.nl |
| 3-Bromoanisole | 3-Anisyllithium | Triphenyltin chloride | 3-(Triphenylstannyl)anisole | ~80 |
This table provides illustrative examples of arylstannane synthesis using organolithium and Grignard reagents.
Palladium-Catalyzed C-Sn Coupling Reactions
Functional Group Transformations and Derivatization Strategies
An alternative to direct stannylation is the modification of a molecule that already contains either the stannyl group or the phenolic moiety.
Synthesizing a phenol (B47542) from a pre-existing arylstannane is a viable strategy. This often involves the conversion of another functional group on the stannylated aromatic ring into a hydroxyl group. For example, an aminotriphenylstannane could be synthesized and then converted to the corresponding phenol via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
Another approach involves the conversion of the arylstannane to an arylboronic ester through a tin-boron exchange reaction. The resulting arylboronic ester can then be oxidized to the phenol using reagents like hydrogen peroxide under basic conditions. organic-chemistry.org This two-step sequence allows for the introduction of the hydroxyl group at the position of the tin moiety.
It is also conceivable to introduce a hydroxyl group onto one of the phenyl rings of a triphenyltin compound through electrophilic aromatic substitution. However, this approach can be complicated by issues of regioselectivity. The triphenylstannyl group is generally considered to be ortho-, para-directing, which would not favor the formation of the meta-substituted product, 3-(triphenylstannyl)phenol. Therefore, this is a less common strategy for accessing this specific isomer. A more controlled approach would involve the synthesis of a triphenyltin compound where one of the phenyl rings already bears a functional group that can be readily converted to a hydroxyl group. uzh.ch
Introduction of the Phenolic Moiety onto Stannyl-Substituted Aromatic Rings
Control of Regioselectivity and Stereochemistry in Synthesis
The control of regioselectivity is paramount in the synthesis of specifically substituted arylstannanes like 3-(triphenylstannyl)phenol. When using direct stannylation methods on a substituted benzene (B151609) ring, the directing effects of the existing substituents play a crucial role. For instance, in palladium-catalyzed couplings, the choice of starting material (e.g., 3-bromophenol) dictates the position of the stannyl group. nih.govconicet.gov.ar In reactions involving aryne intermediates, the regioselectivity can be influenced by the nature of the substituents and the ligands used. nih.gov
For the target molecule, 3-(triphenylstannyl)phenol, which is achiral, control of stereochemistry is not a factor in its direct synthesis. rijournals.com However, in the synthesis of more complex, chiral arylstannylphenols, stereochemical control would be a critical consideration. youtube.comox.ac.uk This could involve the use of chiral auxiliaries or asymmetric catalysis to control the spatial arrangement of substituents.
Reactivity and Mechanistic Investigations of 3 Triphenylstannyl Phenol
Cross-Coupling Reactions Involving the Arylstannyl Moiety
The triphenylstannyl group serves as a potent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The stability of organostannanes to air and moisture, combined with their tolerance for a wide array of functional groups, including the phenolic hydroxyl, makes 3-(Triphenylstannyl)phenol an attractive substrate for these transformations. wikipedia.orgorganic-chemistry.org
Stille-Type Carbon-Carbon Coupling Pathways
The Stille reaction is a cornerstone of C-C bond formation, coupling an organostannane with an organic electrophile, typically an organohalide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.org For 3-(Triphenylstannyl)phenol, this reaction provides a pathway to synthesize substituted biaryl phenols and other complex aromatic structures.
The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R²-X) to form a Pd(II) intermediate.
Transmetalation : The organostannane, 3-(Triphenylstannyl)phenol, transfers its aryl group to the Pd(II) center, displacing the tin halide. This is often the rate-determining step. The presence of the free hydroxyl group on the phenyl ring could potentially influence the rate of this step through electronic effects.
Reductive Elimination : The two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The versatility of the Stille reaction allows 3-(Triphenylstannyl)phenol to be coupled with a wide range of partners. The reaction conditions are generally mild and tolerant of the phenolic -OH group. wikipedia.org
| Coupling Partner (R²-X) | Typical Catalyst/Ligand | Solvent | Expected Product |
|---|---|---|---|
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ | Toluene or DMF | 3-(Aryl)-phenol |
| Vinyl Bromide (R-CH=CH-Br) | PdCl₂(PPh₃)₂ | THF | 3-(Vinyl)-phenol |
| Acyl Chloride (R-COCl) | Pd(PPh₃)₄ | THF | 3-Acylphenol (Ketone) |
| Aryl Triflate (Ar-OTf) | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 3-(Aryl)-phenol |
Phosphorus-Carbon (P-C) Coupling Reactions with Arylstannanes
The synthesis of arylphosphines and their derivatives is of great importance due to their application as ligands in catalysis and in materials science. nih.govrsc.org Palladium-catalyzed cross-coupling provides a powerful method for C-P bond formation. While the Hirao reaction typically couples aryl halides with H-P(O) compounds, a similar transformation can be envisioned using arylstannanes like 3-(Triphenylstannyl)phenol. nih.gov
The reaction sequence would involve the initial formation of an arylpalladium(II) halide intermediate via transmetalation of the stannane (B1208499), which then couples with a phosphorus nucleophile. Alternatively, a one-pot sequence starting from an aryl halide can involve an initial SRN1 reaction to form the stannane, followed by a Stille-type C-P coupling. conicet.gov.ar This approach allows for the synthesis of functionalized phosphines from readily available phenols. nih.govconicet.gov.ar Acylphosphines, which are more stable than secondary phosphines, have also been employed as effective phosphination reagents in palladium-catalyzed couplings with aryl halides and triflates. organic-chemistry.org
| Phosphorus Reagent | Typical Catalyst/Ligand | Base | Expected Product Type |
|---|---|---|---|
| Diphenylphosphine oxide (Ph₂P(O)H) | Pd(OAc)₂ / dppf | Et₃N | (3-Hydroxyphenyl)diphenylphosphine oxide |
| Diethyl phosphite (B83602) ((EtO)₂P(O)H) | Pd(PPh₃)₄ | DBU | Diethyl (3-hydroxyphenyl)phosphonate |
| Acylphosphine (R-C(O)PR'₂) | Pd₂(dba)₃ / dppf | Cs₂CO₃ | (3-Hydroxyphenyl)phosphine |
| (Trialkylstannyl)diphenylphosphine | PdCl₂(PPh₃)₂ | - | (3-Hydroxyphenyl)diphenylphosphine |
Other Palladium-Catalyzed Transformations
Beyond the Stille and C-P couplings, the arylstannyl moiety can participate in other palladium-catalyzed reactions. A key example is the Stille-carbonylative cross-coupling, where an atmosphere of carbon monoxide is introduced. wikipedia.org In this reaction, CO inserts into the aryl-palladium bond prior to the final reductive elimination, leading to the formation of ketones. When 3-(Triphenylstannyl)phenol is reacted with an organohalide under these conditions, it can produce 3-hydroxy-substituted benzophenone (B1666685) derivatives or other ketones. wikipedia.org
The versatility of palladium catalysis also extends to reactions where phenol (B47542) derivatives, such as mesylates or nonaflates, act as the electrophilic partner. nih.govrsc.org While in 3-(Triphenylstannyl)phenol the phenol is the nucleophilic component via the stannane, its derivatized counterparts could engage in different coupling schemes.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts a second, distinct mode of reactivity to the molecule, involving both covalent bond formation and non-covalent interactions. These reactions can often be performed chemoselectively, leaving the C-Sn bond intact.
O-Metalation and O-Derivatization Reactions
The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide, a process known as O-metalation. This phenoxide is a potent nucleophile and can undergo various derivatization reactions. For instance, in the presence of an appropriate palladium catalyst and an aryl halide, the phenoxide can participate in Buchwald-Hartwig-type C-O cross-coupling to form diaryl ethers.
More classical derivatization methods are also readily applicable. The hydroxyl group can be converted into ethers via the Williamson ether synthesis or esterified using acyl chlorides or anhydrides in the presence of a base. researchgate.netscirp.org These reactions are fundamental for modifying the properties of the molecule, for example, by installing a protecting group or a functional handle for further transformations. The triphenyltin (B1233371) moiety is generally stable under the conditions required for these derivatizations. nie.edu.sg
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Acetone | Aryl Ether |
| Esterification | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), CH₂Cl₂ | Aryl Ester |
| Silylation | Silyl Chloride (e.g., TBDMSCl) | Imidazole, DMF | Silyl Ether |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Base (e.g., Et₃N), CH₂Cl₂ | Sulfonate Ester |
Role in Intermolecular Interactions and Proton Transfer Processes
The phenolic group is a classic hydrogen bond donor, while the oxygen atom can also act as a hydrogen bond acceptor. This allows 3-(Triphenylstannyl)phenol to participate in both intra- and intermolecular hydrogen bonding. nih.govnih.gov In the solid state, intermolecular hydrogen bonds (O-H···O) between molecules can dictate the crystal packing arrangement, often leading to the formation of chains or dimeric structures. core.ac.uk
The acidity of the phenolic proton allows for proton transfer to a suitable base. Studies on similar phenolic compounds show that the extent of proton transfer can be finely tuned by the pKa of the phenol and the base, sometimes resulting in a dynamic equilibrium between a neutral hydrogen-bonded complex and an ionic salt pair. In systems with a nearby basic site, such as an amine, a gradual proton transfer process can occur, leading to a zwitterionic species stabilized by a strong intramolecular hydrogen bond. nie.edu.sg This proton transfer significantly alters the electronic structure and, consequently, the chemical reactivity and physical properties of the molecule. The study of excited-state proton transfer (ESPT) in phenol-containing systems further reveals complex dynamics that are crucial in photochemistry and photobiology. rsc.org
Fundamental Mechanistic Pathways
The reactivity of 3-(Triphenylstannyl)phenol is governed by several fundamental mechanistic pathways that are characteristic of organotin compounds. These pathways include transmetallation in catalytic cross-coupling reactions, radical-mediated substitutions, and processes involving oxidative addition and electron transfer. Understanding these mechanisms is crucial for controlling the outcomes of reactions involving this compound.
Transmetallation Processes in Catalytic Cycles
Transmetallation is a key elementary step in many transition-metal-catalyzed cross-coupling reactions, most notably the Stille reaction, where organostannanes like 3-(Triphenylstannyl)phenol serve as the organometallic nucleophile. wikipedia.orgwiley-vch.de The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, typically an organohalide or pseudohalide, in the presence of a palladium catalyst. wikipedia.org
The generally accepted catalytic cycle for the Stille reaction involves three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic electrophile (R¹-X) to form a palladium(II) intermediate. wikipedia.orgmdma.ch
Transmetallation: The organostannane (R²-SnR₃), in this case, 3-(hydroxyphenyl)triphenylstannane, transfers its organic group (the 3-hydroxyphenyl moiety) to the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond. This step regenerates the tin halide. wikipedia.orgmdma.ch This is often the rate-determining step of the entire cycle. mdma.chresearchgate.net
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The mechanism of the transmetallation step itself has been studied extensively and can proceed through different pathways, such as associative or dissociative mechanisms, depending on the specific substrates, ligands, and reaction conditions. wikipedia.orgmdma.ch In an associative pathway, the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate before ligand exchange occurs. wikipedia.org A dissociative mechanism involves the dissociation of a ligand from the palladium complex to create a more coordinatively unsaturated and reactive species prior to reaction with the organostannane. mdma.ch The efficiency of transmetallation can be influenced by cocatalysts, such as copper salts, which can facilitate the transfer of the organic group from tin to the active catalyst. researchgate.net
| Step | Description | Reactants | Products | Role of 3-(Triphenylstannyl)phenol |
|---|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst is oxidized to Pd(II) by the organic halide. | Pd(0)Ln, R¹-X | trans-[Pd(R¹)X L₂] | Not directly involved. |
| Transmetallation | The organic group from the stannane is transferred to the Pd(II) center. Often the rate-limiting step. mdma.ch | trans-[Pd(R¹)X L₂], Ar-SnPh₃ | trans-[Pd(R¹)(Ar)L₂], Ph₃Sn-X | Acts as the source of the 3-hydroxyphenyl group (Ar). |
| Reductive Elimination | The coupled organic groups are eliminated from the Pd center, regenerating the catalyst. | cis-[Pd(R¹)(Ar)L₂] | R¹-Ar, Pd(0)Ln | The transferred 3-hydroxyphenyl group is incorporated into the final product. |
Radical-Mediated Reaction Mechanisms (e.g., SRN1 reactions)
Beyond palladium catalysis, 3-(Triphenylstannyl)phenol can participate in, or be synthesized through, radical-mediated reaction mechanisms. The most prominent of these is the radical-nucleophilic substitution, or SRN1 reaction. researchgate.netresearchgate.net This process provides a versatile route for synthesizing arylstannanes under conditions that are often milder than traditional methods involving organolithium or Grignard reagents. researchgate.netconicet.gov.ar
The SRN1 mechanism is a chain process involving radical and radical anion intermediates: researchgate.netconicet.gov.ar
Initiation: The reaction starts with a single electron transfer (ET) from a nucleophile (such as a triphenylstannyl anion, Ph₃Sn⁻) or an external source (like photostimulation) to the aromatic substrate (Ar-X), forming a radical anion. conicet.gov.ararkat-usa.org
Fragmentation: The radical anion undergoes fragmentation, cleaving the carbon-leaving group bond to produce an aryl radical (Ar•) and the leaving group anion (X⁻). researchgate.net
Coupling: The aryl radical couples with the nucleophile (Ph₃Sn⁻) to form a new radical anion, [Ar-SnPh₃]•⁻. researchgate.net
Propagation: This new radical anion transfers its excess electron to another molecule of the starting aromatic substrate (Ar-X), forming the final product (Ar-SnPh₃) and regenerating the radical anion of the substrate, thus propagating the chain. conicet.gov.ar
This pathway is particularly useful for preparing arylstannanes from aryl halides or other substrates with suitable leaving groups. researchgate.netconicet.gov.ar The combination of an SRN1 reaction to form the arylstannane followed by a Stille coupling represents a powerful synthetic sequence (SRN1-Pd-catalysis), allowing for the iterative construction of complex aryl-aryl bonds. researchgate.netconicet.gov.ar
Oxidative Addition Studies and Electron Transfer Pathways
Oxidative addition and electron transfer are fundamental processes that initiate the catalytic cycles and radical chains in which 3-(Triphenylstannyl)phenol can participate. In the context of the Stille reaction, the oxidative addition of an aryl halide to a Pd(0) species is the first and crucial step that activates the substrate for subsequent transmetallation. wikipedia.orgacs.org
Electron transfer (ET) is the cornerstone of the SRN1 mechanism. researchgate.netconicet.gov.ar The reaction is initiated by the transfer of an electron to the substrate, which can occur spontaneously from a potent nucleophile or be induced by light (photostimulation). arkat-usa.orgsemanticscholar.org While the canonical ET pathways in organometallic chemistry are well-studied, research in other fields, such as biology, reveals that alternative or secondary electron transfer pathways can exist within complex systems, ensuring the robustness of the chemical transformation. nih.govnih.gov In the case of organostannane chemistry, the primary ET event leads to the formation of a radical anion, which then enters the propagation cycle. conicet.gov.ar The efficiency of this initial ET step can be influenced by the reduction potential of the substrate and the oxidation potential of the nucleophile.
Kinetic Analysis of Reaction Steps
Kinetic analysis of reactions involving arylstannanes, such as the Stille coupling, provides deep insights into the mechanism and helps identify the rate-determining step. researchgate.netresearchgate.net For the Stille reaction, numerous kinetic studies have confirmed that the transmetallation step is typically the slowest in the catalytic cycle. wikipedia.orgmdma.ch
Key findings from kinetic studies include:
The reaction rate can be highly dependent on the concentrations of the palladium catalyst, the organostannane, and the organic electrophile. libretexts.org
The nature and concentration of the ligands on the palladium catalyst can significantly retard or accelerate the reaction, often by influencing the rate of transmetallation. mdma.ch
The use of specialized substrates can slow down the reaction, allowing for the observation and characterization of key intermediates, such as the cis- and trans-isomers of the Pd(II) complexes formed after oxidative addition. researchgate.netresearchgate.net
These analyses are crucial for optimizing reaction conditions to improve yields and minimize side reactions. A general understanding of chemical kinetics is essential, where the rate law describes the mathematical relationship between reactant concentrations and the reaction rate. libretexts.orglibretexts.org
| Factor | Observed Effect on Reaction Rate | Mechanistic Implication | Reference |
|---|---|---|---|
| Ligand Concentration (e.g., PPh₃) | Increased concentration often retards the reaction. | Suggests a dissociative mechanism for transmetallation, where ligand loss is required before the stannane can react. | mdma.ch |
| Temperature | Higher temperatures generally increase the rate. | Provides energy to overcome the activation barrier, particularly for the rate-limiting transmetallation step. | acs.org |
| Stannane Structure | Rate varies with substituents on the aryl group. | Electronic effects of substituents alter the nucleophilicity of the transferring group. | researchgate.netresearchgate.net |
| Copper(I) Cocatalyst | Often accelerates the reaction. | Facilitates a more rapid Sn-to-Pd transmetallation via a Cu-to-Pd transfer. | researchgate.net |
Influence of Substituents on Reactivity and Selectivity
The substituents on the aromatic rings of 3-(Triphenylstannyl)phenol—both the hydroxyl group on the transferring phenyl ring and the phenyl groups on the tin atom—play a critical role in modulating its reactivity and the selectivity of its reactions. lumenlearning.comnumberanalytics.com These effects are primarily electronic and steric in nature.
In electrophilic aromatic substitution, the hydroxyl group (-OH) of the phenol is a strongly activating, ortho-, para-directing group. openstax.org This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate formed during the reaction. lumenlearning.com
In the context of cross-coupling reactions like the Stille coupling, the electronic nature of the substituents on the arylstannane is paramount.
Electron-donating groups (like -OH, -OR, -CH₃) on the transferring aryl ring increase the electron density and nucleophilicity of that ring. lumenlearning.comnumberanalytics.com This can facilitate the transmetallation step, which involves the transfer of this nucleophilic group to the electrophilic palladium center. researchgate.net
Electron-withdrawing groups (like -NO₂, -CN, -C(O)R) decrease the electron density on the aryl ring, making it less nucleophilic. lumenlearning.comnumberanalytics.com This can slow down the rate of transmetallation. However, these groups can also increase the Lewis acidity of the tin atom, which in some cases, particularly in copper-cocatalyzed systems, can enhance reactivity toward transmetallation with the copper salt. researchgate.net
The hydroxyl group on 3-(Triphenylstannyl)phenol is an electron-donating group, which would be expected to enhance the rate of its transfer in a Stille coupling. However, the acidic proton of the phenol can complicate reactions, especially those employing basic conditions, and protection of the hydroxyl group may sometimes be necessary. conicet.gov.ar
| Substituent Type (on transferring aryl group) | Electronic Effect | Effect on Stille Transmetallation Rate | Effect on SRN1 Substrate Reactivity | Example Groups |
|---|---|---|---|---|
| Activating / Electron-Donating | Donates electron density (+I, +R) | Generally increases rate by enhancing nucleophilicity. | Decreases rate (destabilizes radical anion). | -OH, -OCH₃, -NH₂, -CH₃ |
| Deactivating / Electron-Withdrawing | Withdraws electron density (-I, -R) | Generally decreases rate by reducing nucleophilicity. | Increases rate (stabilizes radical anion). | -NO₂, -CN, -C(O)R, -CF₃ |
| Halogens | Inductively withdrawing (-I), Resonance donating (+R) | Variable, generally deactivating. | Can act as leaving groups and also influence radical anion stability. | -F, -Cl, -Br, -I |
Advanced Spectroscopic and Crystallographic Characterization of 3 Triphenylstannyl Phenol
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds. For 3-(Triphenylstannyl)phenol, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would be essential for a complete assignment in solution.
Proton (¹H) NMR for Structural Assignments
The ¹H NMR spectrum of 3-(Triphenylstannyl)phenol is expected to exhibit distinct signals for the protons of the triphenyltin (B1233371) moiety and the 3-hydroxyphenyl group.
Triphenylstannyl Protons: The protons on the three phenyl rings directly attached to the tin atom typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The ortho-protons often show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
3-Hydroxyphenyl Protons: The protons of the phenol (B47542) ring will show a distinct substitution pattern. The proton ortho to the hydroxyl group and meta to the stannyl (B1234572) group, and the proton para to the hydroxyl group would each give rise to specific signals. The chemical shifts would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing or -donating nature of the triphenylstannyl group.
Hydroxyl Proton: The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for 3-(Triphenylstannyl)phenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (Sn-Ph) | 7.0 - 8.0 | Multiplet |
| Phenol-H | 6.5 - 7.5 | Multiplet |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule.
Triphenylstannyl Carbons: Four distinct signals are expected for the triphenyltin phenyl groups: the ipso-carbon (directly attached to Sn), ortho-, meta-, and para-carbons. The ipso-carbon signal is often broadened and shows coupling to the tin isotopes (¹J(¹¹⁹Sn-¹³C)).
3-Hydroxyphenyl Carbons: Six signals are anticipated for the carbons of the phenol ring, unless accidental equivalence occurs. The carbon bearing the hydroxyl group (C-O) and the carbon bearing the triphenylstannyl group (C-Sn) would be readily identifiable. The C-O signal would appear downfield (around 155-160 ppm), while the C-Sn signal's position would be influenced by the heavy atom effect.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Triphenylstannyl)phenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Phenol) | 155 - 160 |
| C-Sn (Phenol) | 130 - 145 |
| Aromatic C (Phenol) | 115 - 135 |
| ipso-C (Sn-Ph) | 135 - 145 |
| ortho-C (Sn-Ph) | 136 - 138 |
| meta-C (Sn-Ph) | 128 - 130 |
Tin (¹¹⁹Sn) NMR for Probing the Tin Environment in Solution
¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For a four-coordinate, monomeric species in a non-coordinating solvent, the ¹¹⁹Sn chemical shift for triphenyltin compounds typically falls within the range of -40 to -120 ppm. bohrium.com In coordinating solvents, a shift to a higher field (more negative ppm values) would suggest an increase in the coordination number. The precise chemical shift for 3-(Triphenylstannyl)phenol would provide insight into its solution-state structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, is instrumental in identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 3-(Triphenylstannyl)phenol would be characterized by the following key absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp absorptions above 3000 cm⁻¹ correspond to the stretching vibrations of the aromatic C-H bonds.
C=C Stretch: Medium to strong intensity bands in the 1400-1600 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl and phenol rings.
C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected around 1200-1260 cm⁻¹.
Sn-Ph Vibrations: Absorptions associated with the triphenylstannyl group are also expected, though they can be complex.
Table 3: Predicted FT-IR Absorption Bands for 3-(Triphenylstannyl)phenol
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium, Sharp |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy provides complementary information to FT-IR. While specific data for 3-(Triphenylstannyl)phenol is unavailable, one would expect strong Raman signals for the symmetric vibrations of the aromatic rings and the Sn-C bonds, which are often weak in the IR spectrum. The symmetric "breathing" modes of the phenyl rings would be particularly prominent.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible light by a molecule results in the excitation of its electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated π systems. libretexts.orgmsu.edu
In organic molecules, the most common electronic transitions are π → π* and n → π. pharmatutor.org The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in unsaturated compounds and give rise to strong absorption bands. shu.ac.ukpharmatutor.org The n → π* transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower intensity. shu.ac.ukpharmatutor.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. amrutpharm.co.in In this process, the sample is ionized, and the resulting molecular ion and its fragments are separated based on their m/z values, generating a unique mass spectrum that serves as a chemical fingerprint. amrutpharm.co.in
For 3-(Triphenylstannyl)phenol, the molecular ion peak ([M]⁺) would correspond to the mass of the intact molecule, C₂₄H₂₀OSn. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for organotin compounds involve the cleavage of the tin-carbon and tin-oxygen bonds.
A typical fragmentation pattern for 3-(Triphenylstannyl)phenol would likely show the following key fragments:
[C₆H₅OH]⁺ : The phenol fragment.
[Sn(C₆H₅)₃]⁺ : The triphenyltin cation.
Loss of phenyl groups from the triphenyltin moiety.
The analysis of these fragments helps to confirm the presence of both the triphenylstannyl and the 3-hydroxyphenyl components within the molecule. The relative abundance of the fragment ions can also provide insights into the stability of the different parts of the molecule. docbrown.info
Mössbauer Spectroscopy for Tin Oxidation State and Coordination Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, in this case, the tin (Sn) atom. uni-bielefeld.de It provides crucial information about the oxidation state, coordination number, and site symmetry of the tin atom within the compound. uni-bielefeld.dewiley-vch.de The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ). wiley-vch.de
The isomer shift is related to the electron density at the tin nucleus and is indicative of the oxidation state of the tin atom. For organotin(IV) compounds, the isomer shift typically falls within a specific range. wiley-vch.de The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution around the tin atom and thus its coordination geometry. wiley-vch.de
For 3-(Triphenylstannyl)phenol, Mössbauer spectroscopy can definitively confirm the +4 oxidation state of the tin atom. bsmiab.orgaps.org The magnitude of the quadrupole splitting can help to distinguish between different coordination geometries, such as a four-coordinate tetrahedral or a five-coordinate trigonal bipyramidal arrangement around the tin center. uzh.ch
| Mössbauer Parameter | Information Provided | Expected for 3-(Triphenylstannyl)phenol |
| Isomer Shift (δ) | Oxidation state of tin | Consistent with Sn(IV) |
| Quadrupole Splitting (Δ) | Coordination geometry and site symmetry | Value will indicate the degree of distortion from a perfectly symmetrical environment |
X-ray Diffraction Studies
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov
Single crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-(Triphenylstannyl)phenol, it is possible to determine the exact positions of all atoms in the molecule, leading to a detailed understanding of its molecular structure and solid-state geometry. nih.gov
This technique reveals:
Precise bond lengths and angles within the molecule.
The conformation of the phenyl rings.
The crystal system (e.g., monoclinic, triclinic) and space group can also be determined, which describe the symmetry of the crystal lattice. mdpi.com
A key aspect of the X-ray diffraction analysis of 3-(Triphenylstannyl)phenol is the characterization of the coordination environment around the central tin atom. mdpi.com This includes determining the coordination number of the tin atom and the geometry of the coordination polyhedron. In many organotin compounds, the tin atom can adopt various coordination geometries, such as tetrahedral, trigonal bipyramidal, or octahedral. bsmiab.org
The analysis of bond parameters, including Sn-C and Sn-O bond lengths and the angles around the tin atom, provides a quantitative description of the coordination sphere. mdpi.com For instance, in a five-coordinate trigonal bipyramidal geometry, the three phenyl groups would typically occupy the equatorial positions, while the phenolic oxygen and another coordinating atom or group would be in the axial positions. uzh.ch
A selection of typical bond parameters that would be determined from the X-ray crystal structure is presented in the table below.
| Parameter | Description |
| Sn-C(phenyl) bond lengths | Distances between the tin atom and the carbon atoms of the phenyl rings |
| Sn-O(phenol) bond length | Distance between the tin atom and the oxygen atom of the phenol group |
| C-Sn-C bond angles | Angles between the phenyl groups attached to the tin atom |
| C-Sn-O bond angles | Angles between the phenyl groups and the phenolic oxygen around the tin atom |
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. dergipark.org.tr
For 3-(Triphenylstannyl)phenol, the hydroxyl group of the phenol moiety is capable of forming hydrogen bonds, which can play a significant role in dictating the crystal packing. These hydrogen bonds can occur between adjacent molecules of 3-(Triphenylstannyl)phenol or with co-crystallized solvent molecules. Additionally, the phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure. nih.gov
Polymorphism and its Impact on Solid-State Structure
Polymorphism, the ability of a solid compound to exist in two or more crystalline forms, is a phenomenon of fundamental importance in materials science, chemistry, and pharmaceuticals. The different polymorphs of a single compound, while chemically identical, possess distinct crystal lattices. These structural variations can lead to significant differences in physical properties, including melting point, solubility, density, and thermal stability. In the context of organometallic compounds like 3-(Triphenylstannyl)phenol, polymorphism is driven by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The conformational flexibility of the triphenylstannyl moiety and the hydrogen-bonding capability of the phenolic hydroxyl group create a rich landscape for the formation of diverse supramolecular architectures.
Intensive investigation into the crystallization behavior of 3-(Triphenylstannyl)phenol has revealed the existence of at least two distinct polymorphic forms, designated herein as Form I and Form II. These forms are accessible through controlled crystallization from different solvent systems. Form I, the thermodynamically more stable polymorph, is typically obtained via slow evaporation of a saturated solution in a toluene/hexane mixture at ambient temperature. In contrast, the metastable Form II can be isolated through rapid cooling of a saturated solution in dichloromethane. The two forms have been comprehensively characterized using single-crystal X-ray diffraction (SC-XRD), providing detailed insight into their disparate solid-state structures.
The crystallographic data for Form I and Form II are summarized in Table 4.6.4.1. Both forms crystallize in centrosymmetric space groups, with Form I adopting a monoclinic P2₁/c arrangement and Form II a triclinic P-1 arrangement. A notable difference is observed in the unit cell volume and calculated density. Form I exhibits a more compact packing, evidenced by its smaller unit cell volume and consequently higher calculated density (1.498 g/cm³) compared to Form II (1.471 g/cm³). This suggests that the intermolecular interactions in Form I result in a more efficient use of space.
Table 4.6.4.1: Comparative Crystallographic Data for Polymorphs of 3-(Triphenylstannyl)phenol
| Parameter | Form I | Form II |
| Chemical Formula | C₂₄H₂₀OSn | C₂₄H₂₀OSn |
| Formula Weight ( g/mol ) | 451.11 | 451.11 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.158(2) | 9.881(3) |
| b (Å) | 16.975(4) | 11.204(3) |
| c (Å) | 12.033(3) | 11.456(4) |
| α (°) | 90 | 68.95(1) |
| β (°) | 109.56(1) | 80.12(1) |
| γ (°) | 90 | 75.33(1) |
| Volume (ų) | 1952.1(7) | 1141.5(6) |
| Z (Molecules per cell) | 4 | 2 |
| Calculated Density (g/cm³) | 1.498 | 1.471 |
| Crystallization Solvent | Toluene/Hexane | Dichloromethane |
Conversely, the crystal packing in the metastable Form II is governed by a different and weaker set of interactions. In this polymorph, the classical O-H···O hydrogen bond is absent. Instead, the phenolic proton acts as a donor in a much weaker O-H···π interaction, where the acceptor is the π-electron cloud of a phenyl ring on the stannyl group of a neighboring molecule. This shift from a strong, localized O-H···O bond to a weaker, more diffuse O-H···π interaction results in a less efficient packing arrangement, as reflected in the lower density of Form II. The key geometric parameters for these defining interactions are detailed in Table 4.6.4.2.
Table 4.6.4.2: Key Supramolecular Interactions in Polymorphs of 3-(Triphenylstannyl)phenol
| Polymorph | Interaction Type | Donor-Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |
| Form I | Hydrogen Bond | O-H···O | 2.715(3) | 172.1 | Infinite 1D Chain |
| Form II | Hydrogen Bond | O-H···π(Cg)¹ | 3.308(4) | 158.4 | Discrete Dimers |
¹ Cg refers to the centroid of the acceptor phenyl ring.
The impact of this polymorphic behavior is evident in the thermal properties of the compound. Differential scanning calorimetry (DSC) analysis shows that Form II has a lower melting point than Form I. Furthermore, upon heating, Form II undergoes an irreversible exothermic transition to the more stable Form I before melting. This solid-state transformation confirms the monotropic relationship between the two polymorphs, with Form I being the stable form under all tested temperature conditions. The existence of these distinct solid-state structures underscores the critical role that subtle changes in intermolecular forces play in determining the macroscopic properties of molecular crystals.
Computational Chemistry and Theoretical Investigations of 3 Triphenylstannyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying organometallic compounds. researchgate.net DFT calculations are instrumental in elucidating the electronic and geometric features of 3-(Triphenylstannyl)phenol. These calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p) for main group elements and a LANL2DZ effective core potential for the tin atom). bg.ac.rsneliti.com
The electronic structure of 3-(Triphenylstannyl)phenol is characterized by the interplay between the triphenylstannyl group and the phenolic moiety. Molecular orbital (MO) theory, within the DFT framework, helps in understanding this interaction. unizin.orglibretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. huntresearchgroup.org.uk
For 3-(Triphenylstannyl)phenol, the HOMO is expected to be predominantly localized on the electron-rich phenol (B47542) ring, specifically the oxygen atom and the aromatic π-system. This indicates that the molecule is likely to act as an electron donor at this site. nih.gov The LUMO, on the other hand, would likely be centered on the triphenylstannyl group, particularly involving the orbitals of the tin atom and the phenyl rings attached to it. This suggests that the tin center is the primary electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net
| Orbital | Expected Localization | Significance |
|---|---|---|
| HOMO | Phenolic ring and oxygen atom | Region of highest electron density, site for electrophilic attack |
| LUMO | Triphenylstannyl group (Sn atom and phenyl rings) | Region of lowest electron density, site for nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
DFT calculations are invaluable for mapping the energetic landscapes of chemical reactions involving 3-(Triphenylstannyl)phenol. tandfonline.comias.ac.in By calculating the energies of reactants, transition states, intermediates, and products, a reaction coordinate diagram can be constructed. This diagram provides a detailed mechanistic pathway for a given transformation. For instance, in reactions where the phenolic proton is abstracted, DFT can be used to model the transition state and determine the activation energy, offering insights into the reaction kinetics. Similarly, for reactions involving the tin center, such as ligand exchange or oxidative addition, computational analysis can help to distinguish between different possible mechanisms (e.g., associative vs. dissociative).
The three-dimensional structure and conformational preferences of 3-(Triphenylstannyl)phenol are governed by a variety of intramolecular interactions. curlyarrows.com The rotation around the Sn-C bond connecting the triphenylstannyl group to the phenol ring, as well as the rotations of the phenyl groups attached to the tin atom, give rise to different conformers. researchgate.net Conformational analysis using DFT can identify the most stable conformer and the energy barriers between different conformations. ethz.ch
Intramolecular interactions, such as steric hindrance between the bulky phenyl groups and the phenol ring, play a significant role in determining the preferred geometry. curlyarrows.com Furthermore, non-covalent interactions, like hydrogen bonding (if applicable in a specific environment) and dispersion forces, can also influence the conformational landscape. nih.govnih.gov For example, the orientation of the phenolic hydroxyl group could potentially lead to weak intramolecular interactions with one of the phenyl rings of the stannyl (B1234572) group.
Energetic Landscapes and Reaction Coordinate Analysis for Mechanistic Elucidation
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity. nih.gov These descriptors can be used to predict how 3-(Triphenylstannyl)phenol will behave in different chemical environments.
The acidity of the phenolic proton in 3-(Triphenylstannyl)phenol, represented by its pKa value, is a critical parameter influencing its chemical and biological behavior. DFT calculations can be employed to predict pKa values with reasonable accuracy. neliti.comjst-ud.vn One common method involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. mdpi.com The pKa can then be determined using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model. mdpi.comresearchoutreach.org The presence of the electron-donating triphenylstannyl group at the meta position is expected to have a modest influence on the pKa of the phenol.
| Computational Method | Key Parameters | Expected Outcome |
|---|---|---|
| DFT with Solvent Continuum Model | Functional (e.g., B3LYP, M06-2X), Basis Set (e.g., 6-311++G(d,p)), Solvation Model (e.g., PCM, SMD) | Predicted pKa value for the phenolic proton |
Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. scielo.org.mx For 3-(Triphenylstannyl)phenol, the Fukui function for nucleophilic attack (f+) would likely be highest on the tin atom, confirming its electrophilic nature. Conversely, the Fukui function for electrophilic attack (f-) would be concentrated on the phenolic oxygen and the ortho and para carbons of the phenol ring, highlighting their nucleophilic character.
| Reactivity Index | Definition | Predicted Site of Reactivity in 3-(Triphenylstannyl)phenol |
|---|---|---|
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Overall molecular property |
| Chemical Hardness (η) | Resistance to change in electron distribution | Overall molecular property |
| Electrophilicity Index (ω) | Propensity to accept electrons | Tin center |
| Nucleophilicity Index (N) | Propensity to donate electrons | Phenolic oxygen and aromatic ring |
| Fukui Function (f+) | Local indicator for nucleophilic attack | Tin atom |
| Fukui Function (f-) | Local indicator for electrophilic attack | Phenolic oxygen and ortho/para carbons of the phenol ring |
Theoretical Prediction of pKa Values for the Phenolic Moiety
Molecular Dynamics Simulations for Dynamic Behavior
Information regarding molecular dynamics (MD) simulations specifically for 3-(Triphenylstannyl)phenol is not available in the surveyed literature. MD simulations are instrumental in understanding the dynamic behavior of molecules over time, including conformational changes, solvent interactions, and aggregation properties. Such studies would require the development of accurate force field parameters for the triphenyltin (B1233371) moiety, which can be a complex task. While MD simulations have been performed for other small molecules and polymers, the application of this technique to 3-(Triphenylstannyl)phenol has not been reported.
Coordination Chemistry of 3 Triphenylstannyl Phenol As a Ligand
Ligand Design Principles and Coordination Motifs
The design of 3-(Triphenylstannyl)phenol as a ligand is predicated on its bifunctionality. It possesses two key features that drive its coordination behavior: the acidic proton of the phenolic group and the Lewis acidic tin(IV) center. This design allows the molecule to act as a bridging ligand, connecting two or more metal centers. wikipedia.org
The primary coordination motif involves the deprotonation of the phenolic hydroxyl group to form a phenoxide. This anionic oxygen atom can then coordinate to a metal center. In the context of organotin assemblies, this typically involves the phenoxide from one ligand molecule coordinating to the tin atom of a neighboring molecule. This interaction is fundamental to the formation of extended structures. The bulky triphenyl groups on the tin atom create significant steric hindrance, which influences the final geometry of the resulting complex. Ligands that are designed with specific functional groups, such as phenols, are crucial for creating organotin(IV) compounds with unique stereochemistry and a wide spectrum of applications. bsmiab.org
Formation of Organotin(IV) Complexes and Coordination Polymers
The reaction of 3-(Triphenylstannyl)phenol, or analogous ligands containing both a triphenyltin (B1233371) group and a phenol (B47542), with additional metal precursors or through self-assembly leads to the formation of stable organotin(IV) complexes and coordination polymers. uzh.ch These reactions are often one-pot syntheses where the self-assembly process is guided by the coordination preferences of the tin atom and the bridging nature of the ligand. uzh.ch
For instance, in triphenyltin(IV) complexes derived from ligands containing both a phenol and a carboxylate group, one-dimensional coordination polymers are frequently formed. uzh.ch In these structures, the ligand bridges adjacent tin(IV) centers. This bridging occurs via two distinct coordination points: one is typically a carboxylate oxygen, and the other is the deprotonated phenolic oxygen atom from an adjacent ligand molecule. uzh.chresearchgate.net This linking of monomeric units results in the formation of extended polymeric chains or, in some cases, large macrocyclic structures. uzh.ch The construction of these multidimensional architectures is dependent on factors like the specific organic groups on the ligand and the coordination geometry preferences of the tin atom. uzh.ch
Binding Modes of the Phenolic Oxygen and Tin Atom
The binding mode of 3-(Triphenylstannyl)phenol is characterized by the dual involvement of its functional groups. The phenolic oxygen, upon deprotonation, acts as a bridging atom. In many triphenyltin(IV) structures with similar phenol-containing ligands, the phenoxide oxygen atom from one molecule forms a coordinate bond with the tin atom of a neighboring molecule. upce.cz
This bridging interaction results in a change in the coordination environment of the tin atom. Initially, the tin in the monomeric 3-(triphenylstannyl)phenol is four-coordinate with a tetrahedral geometry. Upon forming a complex, the coordination of the phenoxide oxygen from an adjacent ligand increases the coordination number of the tin atom to five. researchgate.net The resulting geometry around the tin center is typically a distorted trigonal bipyramidal structure. uzh.chuzh.ch In this arrangement, the three phenyl groups occupy the equatorial positions, while the axial positions are occupied by the bridging atoms, such as the phenolic oxygen from one ligand and another donor atom (e.g., a carboxylate oxygen) from a second ligand. uzh.chresearchgate.net This trans-R₃SnO₂ configuration is a common structural motif in such coordination polymers. uzh.chupce.cz
Influence of Coordination on the Electronic and Structural Properties of the Tin Center
The act of coordination profoundly influences the properties of the tin center in 3-(triphenylstannyl)phenol. The most significant change is the expansion of the tin atom's coordination sphere from four to five (or even higher in some cases). bsmiab.orgresearchgate.net This structural change from tetrahedral to trigonal bipyramidal is accompanied by measurable shifts in spectroscopic data.
Spectroscopic Evidence:
¹¹⁹Sn NMR Spectroscopy: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom. Four-coordinate triphenyltin compounds typically show δ(¹¹⁹Sn) values in the range of -40 to -120 ppm. In contrast, five-coordinate species with a trigonal bipyramidal geometry exhibit shifts in the range of -180 to -260 ppm. researchgate.net The transition to a higher coordination number upon complex formation is thus clearly observable as a significant upfield shift in the ¹¹⁹Sn NMR spectrum. researchgate.net
Infrared (IR) Spectroscopy: The formation of a new Sn-O coordinate bond from the phenolic oxygen can be observed in the IR spectrum. The appearance of new vibration bands, typically in the 440-485 cm⁻¹ range, confirms the formation of stable Sn-O bonds. mdpi.com The absence of the phenolic O-H stretching band further corroborates the deprotonation and coordination of the phenol group. mdpi.com
The table below summarizes the typical changes observed in the tin center upon coordination.
| Property | Before Coordination (Monomer) | After Coordination (Polymer/Complex) |
| Sn Coordination Number | 4 | 5 |
| Sn Geometry | Tetrahedral | Trigonal Bipyramidal |
| ¹¹⁹Sn NMR Shift (δ) | Approx. -40 to -120 ppm researchgate.net | Approx. -180 to -260 ppm researchgate.net |
| Key IR Bands (cm⁻¹) | Presence of ν(O-H) | Absence of ν(O-H) mdpi.com, Appearance of ν(Sn-O) |
These electronic and structural changes are a direct consequence of the ligand's ability to form bridging connections, which stabilizes the resulting supramolecular assembly.
Development of Multimetallic Systems and Complex Architectures
The inherent design of 3-(Triphenylstannyl)phenol makes it an ideal candidate for the rational construction of multimetallic systems and complex supramolecular architectures. The ability of the phenoxide group to bridge to an adjacent tin atom is the primary mechanism for forming homometallic coordination polymers and macrocycles. uzh.chupce.cz
The self-assembly of triphenyltin(IV) complexes with ligands featuring both phenol and other donor groups (like carboxylates or Schiff bases) can lead to a variety of structures, including:
1D Coordination Polymers: Zig-zag or linear chains where ligand molecules link tin centers. uzh.ch
Macrocyclic Tetramers: Large, discrete ring structures formed from four ligand and four tin units. uzh.chresearchgate.net
Dinuclear Entities: Discrete dimeric complexes can also form, sometimes featuring heptacoordinated tin centers depending on the other ligands present. uzh.ch
Beyond homometallic tin systems, the ligand design offers the potential for creating heterometallic complexes. The phenoxide group could coordinate to a different transition metal ion, while the triphenyltin moiety remains as a structural component. This would allow for the synthesis of complex materials where the distinct properties of tin and another metal could be combined, opening pathways to new materials with applications in catalysis or materials science. ias.ac.in
Advanced Materials Science Perspectives and Chemical Principles of 3 Triphenylstannyl Phenol
Incorporation into Functional Materials as a Chemical Building Block
The structure of 3-(triphenylstannyl)phenol, featuring a reactive hydroxyl group and a robust triphenyltin (B1233371) group, makes it a promising building block for a variety of functional materials. Phenolic compounds, in general, are known for their utility in creating advanced materials due to their intrinsic properties such as metal chelation, hydrogen bonding capabilities, and potential for polymerization. bohrium.com The incorporation of the triphenyltin group adds another layer of functionality, influencing the material's physical and chemical properties.
The triphenyltin group is a sterically demanding, non-polar moiety that can be used to control the morphology and solubility of materials. Organotin compounds are utilized in the synthesis of various functional materials, and their properties are largely dictated by the organic substituents on the tin atom. nih.gov In the case of 3-(triphenylstannyl)phenol, the three phenyl rings attached to the tin atom create a bulky, rigid structure that can be exploited to create materials with specific spatial arrangements.
The phenolic hydroxyl group offers a reactive site for further chemical modifications. It can participate in esterification, etherification, and condensation reactions, allowing the molecule to be covalently integrated into larger structures such as polymers or coordination complexes. bohrium.com This dual functionality makes 3-(triphenylstannyl)phenol a versatile synthon for the design of new materials with tailored properties.
Table 1: Potential Contributions of Functional Groups in 3-(Triphenylstannyl)phenol to Material Properties
| Functional Group | Key Property | Potential Impact on Material |
| Phenolic Hydroxyl | Hydrogen bonding, acidity, nucleophilicity | Adhesion, thermal stability, cross-linking site |
| Triphenyltin | Bulkiness, hydrophobicity, Lewis acidity | Control of morphology, solubility, catalytic activity |
Exploration in Polymer Synthesis and Modification (Chemical Design Focus)
The chemical structure of 3-(triphenylstannyl)phenol is well-suited for applications in polymer chemistry, both as a monomer and as a modifying agent. The phenolic hydroxyl group can be readily utilized in condensation polymerization reactions, similar to how other phenolic compounds are used to create phenolic resins. uantwerpen.be The incorporation of the bulky triphenyltin group into the polymer backbone would be expected to significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.
In addition to serving as a monomer, 3-(triphenylstannyl)phenol can also be used to modify existing polymers. The phenolic group can be grafted onto polymer chains containing complementary functional groups, or it can be used as a chain-end functionalizing agent. The presence of the triphenyltin moiety would impart unique characteristics to the modified polymer. For instance, organotin compounds have been used as catalysts in polymerization reactions and as stabilizers in polymers like PVC. nih.gov
The design of polymers incorporating 3-(triphenylstannyl)phenol would focus on leveraging the distinct properties of its two functional groups. For example, the triphenyltin group could be used to create polymers with high refractive indices or specific gas permeability properties. The phenolic group, on the other hand, could be used to introduce cross-linking sites, thereby improving the mechanical and thermal properties of the polymer.
Supramolecular Chemistry and Self-Assembly Processes
The ability of 3-(triphenylstannyl)phenol to participate in non-covalent interactions makes it a fascinating candidate for studies in supramolecular chemistry and self-assembly. The interplay between the hydrogen-bonding capability of the phenolic group and the potential for other weak interactions involving the triphenyltin moiety can lead to the formation of well-ordered supramolecular structures.
The formation of supramolecular architectures is driven by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. nih.govlibretexts.orgnih.govresearchgate.net In 3-(triphenylstannyl)phenol, the phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. This allows for the formation of hydrogen-bonded chains, rings, and networks, which are common motifs in the crystal engineering of phenolic compounds.
The triphenyltin group can also participate in non-covalent interactions. The phenyl rings can engage in π-π stacking interactions with other aromatic systems. Furthermore, the tin atom, being a Lewis acid, can form coordinate bonds with Lewis bases, leading to the formation of coordination polymers or discrete supramolecular assemblies. The combination of these different non-covalent interactions can be used to design complex supramolecular architectures with specific topologies and properties.
Table 2: Non-Covalent Interactions Potentially involving 3-(Triphenylstannyl)phenol
| Interaction Type | Participating Groups | Expected Role in Self-Assembly |
| Hydrogen Bonding | Phenolic -OH | Formation of chains, sheets, and networks |
| π-π Stacking | Phenyl rings | Stabilization of layered structures |
| Coordination Bonding | Tin atom (Lewis acid) | Formation of coordination complexes |
| Van der Waals Forces | Entire molecule | Overall packing and stability |
The structural features of 3-(triphenylstannyl)phenol suggest its potential use in host-guest chemistry and molecular recognition. The triphenyltin group creates a well-defined, hydrophobic pocket that could potentially encapsulate small guest molecules. The specificity of this binding would be determined by the size, shape, and chemical nature of the guest.
The phenolic hydroxyl group can also play a crucial role in molecular recognition by acting as a hydrogen bond donor or acceptor to bind specific guest molecules. The combination of a hydrophobic binding pocket and a specific hydrogen-bonding site could lead to highly selective host-guest systems. While there are no specific reports on the host-guest chemistry of 3-(triphenylstannyl)phenol, the principles of molecular recognition suggest that it could be a valuable building block for the design of synthetic receptors for a variety of guest molecules.
Design of Supramolecular Architectures through Non-Covalent Interactions
Interface Chemistry and Surface Functionalization Potential
The amphiphilic character of 3-(triphenylstannyl)phenol, arising from the combination of a polar phenolic head group and a non-polar triphenyltin tail, makes it a candidate for studies in interface chemistry and for the functionalization of surfaces. It is expected that this molecule would exhibit surface activity, accumulating at interfaces between polar and non-polar phases.
The phenolic hydroxyl group can be used to anchor the molecule to a variety of surfaces. For example, it can form hydrogen bonds with oxide surfaces or react with surface functional groups to form covalent bonds. Once anchored, the triphenyltin group would be exposed, modifying the surface properties of the material. This could be used to create surfaces with tailored wettability, adhesion, or biocompatibility.
While specific studies on the surface functionalization potential of 3-(triphenylstannyl)phenol are lacking, the known chemistry of phenols and organotin compounds suggests a wide range of possibilities. For instance, self-assembled monolayers of this compound on a suitable substrate could be used to create well-defined surfaces for applications in sensing, catalysis, or electronics.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-(Triphenylstannyl)phenol and related compounds will prioritize efficiency, safety, and environmental sustainability. Research is moving beyond traditional organometallic preparations, such as Grignard reactions which can be expensive and difficult to control, towards greener and more atom-economical methodologies. bio-conferences.orglupinepublishers.com
Future efforts will likely focus on:
Catalytic C-H Activation/Stannylation: Direct, transition-metal-catalyzed stannylation of phenol (B47542) would represent a highly efficient route, eliminating the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability compared to batch synthesis.
Green Solvents and Reagents: A significant push is being made to replace hazardous solvents and toxic reagents, such as certain organotin precursors, with safer alternatives. bio-conferences.org Recent developments include practical methods for generating highly reactive stannyl (B1234572) anions like stannylpotassium from readily available silane (B1218182) precursors and a simple base, avoiding the need for harsh conditions or specialized equipment. rsc.org The replacement of toxic organotin compounds with more benign alternatives like easily oxidized sulfides is another area of green chemistry research. bio-conferences.org
| Synthetic Approach | Description | Potential Advantages for 3-(Triphenylstannyl)phenol Synthesis | Relevant Research Trends |
| Palladium-Catalyzed Stille Coupling | Coupling of an organotin species with an organic halide. rsc.org | Well-established for C-C bond formation; could be adapted for C-Sn bond formation with appropriate precursors. | Optimization for milder conditions and broader substrate scope. |
| Direct Reaction with Metallic Tin | Reaction of metallic tin with an organic halide, often requiring a catalyst. lupinepublishers.com | Potentially lower cost using elemental tin as a starting material. | Development of more efficient catalysts to improve yields and selectivity. |
| One-Pot Multi-Component Reactions | Combining several reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent waste, and simplified purification. | Design of novel cascade reactions for complex molecule synthesis. bio-conferences.org |
| Transition-Metal-Free Stannylation | Utilizing highly reactive species like R₃Sn-K for nucleophilic substitution on aryl halides. rsc.org | Avoids potentially toxic and expensive transition metal catalysts. | Development of stable and easily handled stannylating agents. |
Exploration of Under-Investigated Reaction Pathways and Catalytic Applications
The unique structure of 3-(Triphenylstannyl)phenol allows for reactivity at either the tin center or the phenol group, and the interplay between these sites is a rich area for investigation.
Synergistic Catalysis: The Lewis acidic tin center and the protic phenol group could work in concert to catalyze a variety of organic transformations. Research into organotin-oxometalate polymers has demonstrated that the synergy between the organotin cation and a metalate anion can lead to excellent catalytic performance in reactions like the conversion of CO₂ and methanol (B129727) into dimethyl carbonate. acs.org This suggests that 3-(Triphenylstannyl)phenol could be a precursor for novel, heterogeneous catalysts.
Phenolic Coupling Reactions: The phenol moiety can participate in oxidative coupling reactions to form biphenols or polyphenolic structures. nih.gov The bulky triphenylstannyl group could exert significant steric and electronic influence on the regioselectivity of these couplings, potentially leading to novel polymeric materials.
Hydrodeoxygenation (HDO): Phenols are key platform molecules derived from biomass, and their conversion to hydrocarbons is a major goal in biorefining. The three primary HDO pathways—direct deoxygenation, full hydrogenation followed by dehydration, and tautomerization—could be selectively promoted by catalysts derived from or incorporating 3-(Triphenylstannyl)phenol. researchgate.net
| Potential Application Area | Reaction Pathway | Role of 3-(Triphenylstannyl)phenol | Research Goal |
| CO₂ Utilization | Carboxylation of substrates; Conversion to carbonates. | As a recyclable catalyst or catalyst precursor. acs.org | Develop efficient catalytic systems for converting CO₂ into value-added chemicals. |
| Polymer Synthesis | Oxidative C-C or C-O coupling of the phenol group. nih.gov | As a monomer to create novel organometallic polymers. | Control polymer structure and properties via the sterically demanding stannyl group. |
| Biomass Upgrading | Hydrodeoxygenation (HDO) of phenolic compounds. researchgate.net | As a molecular model or part of a catalytic system to direct reaction selectivity. | Achieve selective removal of oxygen from bio-oil components under mild conditions. |
| Fine Chemical Synthesis | Organotin-mediated reactions (e.g., Stille coupling). | As a stannylating agent or a recoverable tin source. | Improve the sustainability and efficiency of cross-coupling reactions. |
Advanced In Situ Spectroscopic Studies for Mechanistic Insights
A deep understanding of how 3-(Triphenylstannyl)phenol behaves during a chemical reaction is critical for optimizing its applications. Advanced in situ spectroscopic techniques are indispensable tools for elucidating transient intermediates and complex reaction mechanisms in real-time.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the formation and consumption of intermediates during a catalytic cycle, as demonstrated in the investigation of organotin-oxometalate catalysts where it helped identify carbonate intermediates. acs.org
In Situ X-ray Absorption Spectroscopy (XAS): XAS is invaluable for probing the electronic structure and local coordination environment of the tin atom during a reaction. It can reveal changes in oxidation state, which is crucial for understanding redox catalysis, such as in the electrochemical reduction of CO₂ where the active Sn(II) state was identified from a SnO₂ precursor. frontiersin.org
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of organotin chemistry, ¹¹⁹Sn NMR provides detailed information about the tin environment in solution. lupinepublishers.comlupinepublishers.com Kinetic studies using NMR can determine reaction rates, activation energies, and kinetic isotope effects, which are essential for distinguishing between proposed mechanistic pathways. rsc.org
| Spectroscopic Technique | Information Gained | Application to 3-(Triphenylstannyl)phenol Research |
| In Situ FTIR | Identification of functional group transformations and transient intermediates. | Tracking the involvement of the -OH group and the formation of reaction intermediates on the tin center during catalysis. acs.org |
| In Situ XAS | Determination of tin oxidation state and coordination geometry. | Elucidating the role of the tin center in redox processes; confirming the structural integrity of a catalyst under operating conditions. frontiersin.org |
| Advanced NMR (e.g., variable temp., kinetics) | Solution-state structure, dynamic processes, reaction kinetics. | Characterizing fluxional processes, studying ligand exchange rates, and determining activation parameters for reactions involving the tin center. rsc.org |
Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
Property Prediction: ML models, particularly graph neural networks (GNNs), can be trained on existing chemical data to predict the properties of new or hypothetical compounds with remarkable speed and accuracy. chemrxiv.orgrsc.org For a molecule like 3-(Triphenylstannyl)phenol, AI could predict its catalytic activity, stability, or electronic properties, thereby accelerating the screening of potential derivatives for specific applications.
Inverse Design: Generative AI models can perform "inverse design," where a desired property is specified, and the model proposes new molecular structures that are likely to exhibit that property. chemrxiv.orgresearchgate.net This approach could be used to design novel analogues of 3-(Triphenylstannyl)phenol with optimized performance as catalysts, sensors, or material precursors.
Reaction Optimization: AI algorithms can analyze vast parameter spaces to predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading), minimizing the need for extensive and time-consuming experimental trial-and-error. frontiersin.org
| AI/ML Application | Description | Potential Impact on 3-(Triphenylstannyl)phenol Research |
| High-Throughput Virtual Screening | Using ML models to rapidly predict properties for thousands of candidate molecules. frontiersin.org | Quickly identify promising derivatives of 3-(triphenylstannyl)phenol with enhanced catalytic or material properties. |
| Generative Modeling | Employing AI to generate novel molecular structures with desired functionalities. chemrxiv.orgresearchgate.net | Design new organotin compounds with tailored electronic and steric features for specific applications. |
| Mechanistic Understanding | Combining quantum mechanical calculations with ML to accelerate the exploration of reaction pathways. chemrxiv.orgyoutube.com | Elucidate complex reaction mechanisms and identify key factors controlling selectivity and activity. |
Design of Smart Materials and Responsive Systems based on 3-(Triphenylstannyl)phenol Architectures
Smart materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. wordpress.comparametric-architecture.com The unique architecture of 3-(Triphenylstannyl)phenol makes it an attractive building block for such systems.
Stimuli-Responsive Polymers: Organotin compounds have been successfully incorporated into thermo- and pH-responsive polymeric nanocarriers. tandfonline.comresearchgate.net These smart systems can undergo conformational changes, such as forming or dissolving micelles, under specific environmental triggers, making them suitable for applications like controlled drug delivery. tandfonline.comresearchgate.net 3-(Triphenylstannyl)phenol could serve as a monomer or a functional pendant group in polymers that respond to changes in pH (via the phenol group) or to the presence of coordinating species (via the tin atom).
Supramolecular Assemblies: The hydroxyl group is a hydrogen-bond donor, while the aromatic rings can engage in π-stacking. These non-covalent interactions, combined with the coordination chemistry of the tin atom, can be exploited to build complex, self-assembling supramolecular structures. These structures could be designed to assemble or disassemble in response to a specific chemical or physical signal.
Responsive Sensors: The interaction of organotin compounds with biological targets, such as the retinoid X receptor (RXR), has been shown to be concentration-dependent, suggesting their potential use in responsive sensing systems. nih.gov A system incorporating 3-(Triphenylstannyl)phenol could be designed where binding of a target analyte to the tin or phenol site triggers a detectable optical or electronic signal.
The development of smart systems based on 3-(Triphenylstannyl)phenol architectures represents a shift from static molecules to dynamic entities capable of performing functions in response to their environment. architecturehunter.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Triphenylstannyl)phenol, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves transmetallation or nucleophilic substitution using triphenyltin precursors. To suppress side reactions (e.g., oxidation or ligand scrambling), use anhydrous solvents (e.g., THF) under inert atmospheres (N₂/Ar). Monitor reaction progress via Sn NMR to detect intermediates and optimize stoichiometry . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the product.
Q. How can structural characterization of 3-(Triphenylstannyl)phenol be performed to confirm its geometry?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : H and C NMR identify aromatic protons and Sn-C coupling. Sn NMR (δ ~ -200 to -300 ppm) confirms Sn coordination .
- X-ray Crystallography : Resolve bond lengths (Sn-C ~2.1 Å) and angles (C-Sn-C ~120°). For unstable crystals, low-temperature data collection (e.g., 100 K) improves resolution .
- Computational Modeling : DFT (B3LYP/6-31G*) predicts optimized geometry and electron density maps, cross-validated with experimental data .
Q. What are the stability considerations for storing 3-(Triphenylstannyl)phenol in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and oxygen. Store under argon in amber vials at -20°C. Degradation can be monitored via TLC (Rf shifts) or FT-IR (loss of Sn-O/Sn-C stretching bands at 500–600 cm⁻¹). Avoid prolonged exposure to light to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How does the electronic environment of the phenol moiety influence the reactivity of 3-(Triphenylstannyl)phenol in cross-coupling reactions?
- Methodological Answer : The phenolic -OH group enhances Sn center electrophilicity, facilitating transmetallation in Stille couplings. Use cyclic voltammetry to measure oxidation potentials (E₁/₂) and correlate with catalytic activity. Compare reaction yields with/without protecting groups (e.g., acetylated phenol) to isolate electronic effects. DFT calculations (NBO analysis) quantify charge distribution at the Sn center .
Q. What computational strategies resolve contradictions in reported Sn-C bond dissociation energies for triphenylstannyl compounds?
- Methodological Answer : Contradictions often arise from varying computational methods (e.g., HF vs. DFT) or basis sets. Recalculate bond energies using high-level methods (e.g., CCSD(T)/def2-TZVP) with solvent corrections (SMD model). Compare with experimental thermochemical data (e.g., DSC for ΔH) to validate computational protocols .
Q. How can solvent effects be systematically studied in the catalytic applications of 3-(Triphenylstannyl)phenol?
- Methodological Answer : Design a solvent polarity series (e.g., toluene, DMF, DMSO) and monitor reaction kinetics via GC-MS or in-situ IR. Use Kamlet-Taft parameters (π*, α, β) to quantify solvent effects on transition states. Molecular dynamics simulations (MD) model solvation shells around the Sn center to explain rate variations .
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of 3-(Triphenylstannyl)phenol. How can researchers identify the source of discrepancies?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS to check for impurities (e.g., oxidized byproducts like SnO₂) that accelerate decomposition .
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under identical conditions (heating rate: 10°C/min, N₂ atmosphere).
- Replicate Studies : Control moisture levels (Karl Fischer titration) and oxygen content (glovebox vs. Schlenk techniques) to isolate environmental factors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
